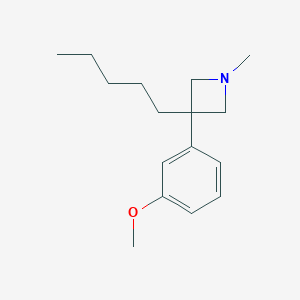
Ethyl-2-(tert-Butyldimethylsilyloxy)acetat
Übersicht
Beschreibung
Ethyl 2-(tert-butyldimethylsilyloxy)acetate, also known as Ethyl 2-(tert-butyldimethylsilyloxy)acetate, is a useful research compound. Its molecular formula is C10H22O3Si and its molecular weight is 218.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(tert-butyldimethylsilyloxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(tert-butyldimethylsilyloxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Vorläufer für die Lactyl-3,4-Didehydroprolin-Didemnin-B-Seitenkette
Diese Verbindung wird als Vorläufer für die Lactyl-3,4-Didehydroprolin-Didemnin-B-Seitenkette verwendet. Didemnin B ist ein zyklisches Depsipeptid, das vielversprechende Antitumor- und antivirale Aktivitäten gezeigt hat .
Ausgangsmaterial für die asymmetrische Synthese von syn- und anti-funktionalisierten 1,2-Diolen
Ethyl-2-(tert-Butyldimethylsilyloxy)acetat wird als Ausgangsmaterial für die asymmetrische Synthese von syn- und anti-funktionalisierten 1,2-Diolen verwendet. Diese Diole sind wichtige Bausteine in der organischen Synthese .
Archäologische Holzschutz
Tert-Butyldimethylsilyl-Chitosan, das unter Verwendung von this compound synthetisiert wird, wird zum archäologischen Holzschutz verwendet. Diese Verbindung ist in einer 50:50-Lösung aus Ethylacetat und Toluol löslich, wodurch sie sich für die Verwendung bei der Konservierung von degradiertem Holz eignet .
Synthese von TBDMS-Chitosan
This compound wird bei der Synthese von tert-Butyldimethylsilyl (TBDMS)-Chitosan verwendet. Das Molekulargewicht des resultierenden TBDMS-Chitosans liegt innerhalb des akzeptablen Bereichs für die Penetration und Konsolidierung von degradiertem Holz .
Chromatographische Reinigung
Die Verbindung wird in der Flashchromatographie verwendet, einem Verfahren zur schnellen Trennung und Reinigung von Verbindungen. Es wird als Elutionsmittel in Kombination mit Leichtpetroleum-Ethylacetat verwendet
Wirkmechanismus
Target of Action
Ethyl 2-(tert-butyldimethylsilyloxy)acetate is primarily used as an intermediate in organic synthesis and pharmaceutical synthesis .
Mode of Action
As an intermediate in organic synthesis, Ethyl 2-(tert-butyldimethylsilyloxy)acetate can participate in various chemical reactions. For instance, it can act as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . The exact mode of action depends on the specific reaction it is involved in.
Pharmacokinetics
It is known to be slightly soluble in dichloromethane, chloroform, dmso, and ethyl acetate .
Action Environment
The action, efficacy, and stability of Ethyl 2-(tert-butyldimethylsilyloxy)acetate can be influenced by various environmental factors. For instance, it is known to react slowly with moisture/water , suggesting that it should be stored in a dry environment. Furthermore, it is acid-sensitive , indicating that its stability and reactivity may be affected by pH.
Eigenschaften
IUPAC Name |
ethyl 2-[tert-butyl(dimethyl)silyl]oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3Si/c1-7-12-9(11)8-13-14(5,6)10(2,3)4/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYQJDCENDEETH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457971 | |
| Record name | Ethyl {[tert-butyl(dimethyl)silyl]oxy}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67226-78-2 | |
| Record name | Ethyl 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67226-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl {[tert-butyl(dimethyl)silyl]oxy}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
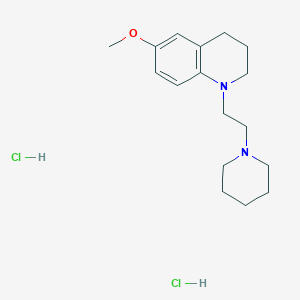
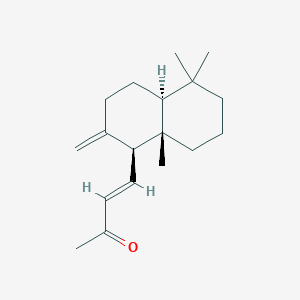
![Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B22327.png)
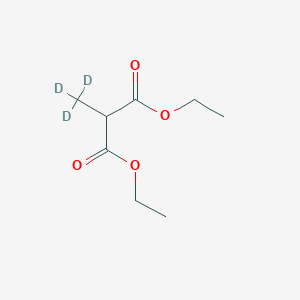
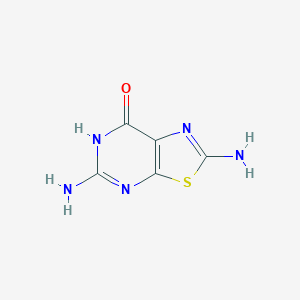
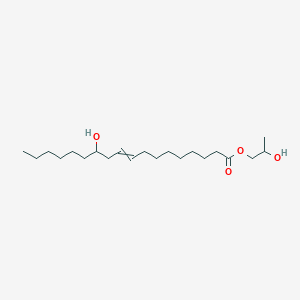
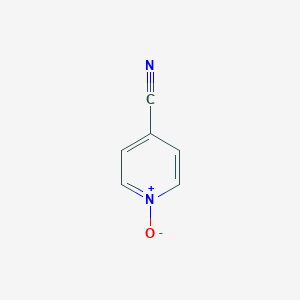
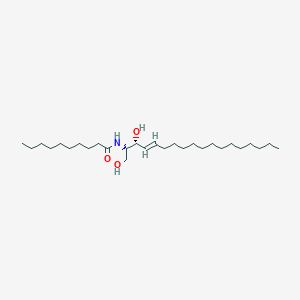
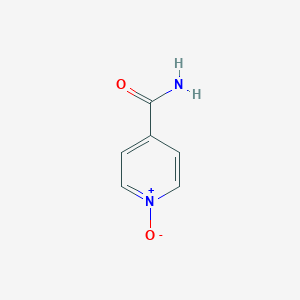


![N-[(3s)-2-Oxotetrahydrofuran-3-Yl]butanamide](/img/structure/B22349.png)
